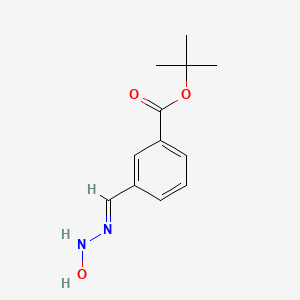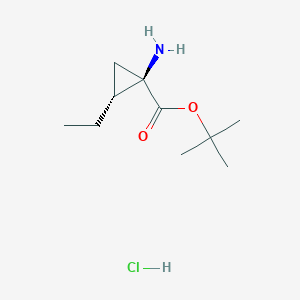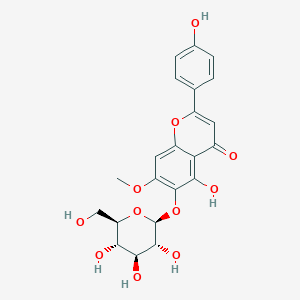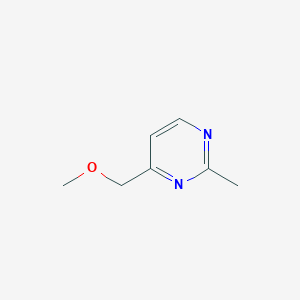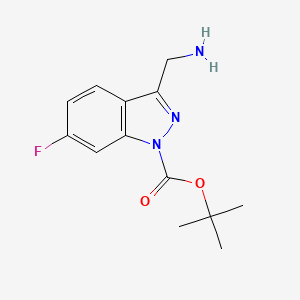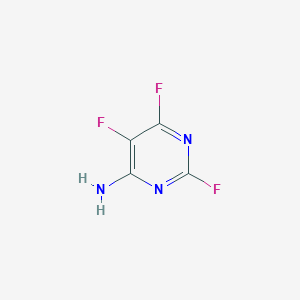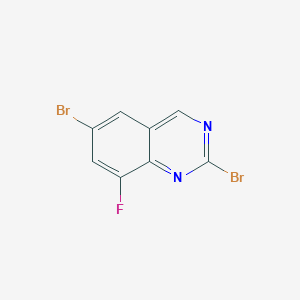
4,4',4'',4'''-Methanetetrayltetrabenzimidamidetetrahydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central methane core bonded to four benzimidamide groups, each further complexed with hydrobromide ions. Its intricate structure makes it a subject of interest in synthetic chemistry, materials science, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide typically involves multi-step organic reactions. The process begins with the preparation of benzimidamide derivatives, which are then linked to a central methane core through nucleophilic substitution reactions. The final step involves the addition of hydrobromide ions to form the tetrahydrobromide salt. Reaction conditions often include the use of polar solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of automated systems for precise control of reaction parameters ensures consistent quality. Purification processes such as recrystallization and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidamide groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the benzimidamide groups to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized benzimidamide derivatives.
Reduction: Benzimidamine derivatives.
Substitution: Various substituted benzimidamide compounds.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its pharmacological properties.
Medicine: In medicine, derivatives of this compound may exhibit therapeutic properties, such as antimicrobial or anticancer activity. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural stability and reactivity.
Mécanisme D'action
The mechanism by which 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide exerts its effects involves its interaction with specific molecular targets. The benzimidamide groups can bind to enzymes or receptors, modulating their activity. The hydrobromide ions may enhance the compound’s solubility and facilitate its transport across biological membranes. Pathways involved in its action include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
- 4,4’,4’‘,4’‘’-Methanetetrayltetraphenol
- 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzonitrile
- 4,4’,4’‘,4’‘’-Methanetetrayltetraphenylmethane
Uniqueness: Compared to these similar compounds, 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide stands out due to the presence of benzimidamide groups and hydrobromide ions. These functional groups confer unique chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C29H32Br4N8 |
|---|---|
Poids moléculaire |
812.2 g/mol |
Nom IUPAC |
4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide;tetrahydrobromide |
InChI |
InChI=1S/C29H28N8.4BrH/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;;;;/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37);4*1H |
Clé InChI |
DTXWXSUGJQCPOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N.Br.Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



